2-Mercapto-3-pentanone
Overview
Description
2-Mercapto-3-pentanone (2M3P) is a potent odorant identified in heated meat, contributing to its aroma profile. It is one of several sulfur-containing compounds that play a significant role in the flavor characteristics of various foods. The compound has been quantified in meat samples, indicating its relevance in food chemistry and sensory science .
Synthesis Analysis
The synthesis of related mercapto compounds has been explored in various studies. For instance, the synthesis of 3-mercapto-2-methylpentan-1-ol involved a complex thermally processed flavor and was isolated from raw onions. The chemical structure was confirmed by MS and NMR measurements . Similarly, enantioselective syntheses of 3-mercapto-2-methylpentanols were achieved using a highly diastereoselective aldol reaction with a chiral auxiliary, leading to the production of enantiopure compounds . Although these studies do not directly describe the synthesis of 2M3P, they provide insight into the methodologies that could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of related mercapto compounds has been characterized using various spectroscopic techniques. For example, the structure of 3-mercapto-2-methylpentan-1-ol was identified by MS and (1)H NMR . In another study, the structure of a thiol precursor of 4-mercapto-4-methyl-2-pentanone was confirmed by nuclear magnetic resonance spectroscopy . These techniques are essential for confirming the molecular structure of mercapto compounds, including 2M3P.
Chemical Reactions Analysis
The formation of mercapto compounds can occur through various pathways. In the case of 3-mercapto-2-methylpentan-1-ol, a formation pathway involving 3-mercapto-2-methylpentanal as an intermediate was proposed . Additionally, the conversion of a thiol precursor into 4-mercapto-4-methyl-2-pentanone using microbial cell extracts has been demonstrated, indicating the role of enzymatic reactions in the formation of these compounds . These studies suggest that similar biochemical or chemical reactions could be involved in the formation of 2M3P.
Physical and Chemical Properties Analysis
The physical and chemical properties of mercapto compounds are crucial for their sensory impact. The odor thresholds of 3-mercapto-2-methylpentanols in air and water were determined to understand their sensory properties . The quantification of 2M3P in heated meat was performed using a stable isotope dilution assay, which involved extraction, derivatization, and gas chromatography-mass spectrometry analysis . These methods are vital for understanding the impact of 2M3P on the aroma of foods.
Scientific Research Applications
Role in Flavor and Aroma Compound Formation : 2-Mercapto-3-pentanone has been identified as a key compound in the formation of aroma compounds through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the heating of foods (Cerny & Guntz-Dubini, 2008). Similarly, its influence on the aroma of Japanese green tea and its variation with the roasting process and crop season has been studied (Kumazawa, Kubota, & Masuda, 2005).
Oxidative Stability in Food Flavors : A study by Hofmann, Schieberle, & Grosch (1996) investigated the oxidative stability of various odor-active thiols, including 2-Mercapto-3-pentanone, in food flavors. This research provides insights into how these compounds behave and change over time, especially in response to different storage conditions (Hofmann, Schieberle, & Grosch, 1996).
Impact on Wine Aroma : The compound's influence on wine aroma, particularly its release from precursors during alcoholic fermentation and its variation with grape variety, has been a subject of study. This research helps in understanding how different amino acid profiles in grape varieties affect the release of polyfunctional mercaptans like 2-Mercapto-3-pentanone in wines (Alegre, Culleré, Ferreira, & Hernández-Orte, 2017).
Quantification in Heated Meat : Research has also been conducted to develop methods for quantifying 2-Mercapto-3-pentanone in heated meat, which is crucial for understanding its contribution to meat flavor (Kerscher & Grosch, 1998).
Maillard Reaction Studies : Studies have explored the role of 2-Mercapto-3-pentanone in the Maillard reaction, a key process in the development of flavors during food processing. This includes its formation from ribose and cysteine (Cerny & Davidek, 2003).
Sensory Analysis in Food : The sensory significance of 2-Mercapto-3-pentanone and related compounds has been evaluated in various foods, contributing to our understanding of how these compounds influence flavor and aroma profiles (Hofmann & Schieberle, 1995).
Safety And Hazards
properties
IUPAC Name |
2-sulfanylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGJUHCCNLYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314479 | |
Record name | 2-Mercapto-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
157.00 to 159.00 °C. @ 760.00 mm Hg | |
Record name | 2-Mercapto-3-pentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Mercapto-3-pentanone | |
CAS RN |
17042-24-9 | |
Record name | 2-Mercapto-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17042-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercapto-3-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercapto-3-pentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Mercapto-3-pentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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